Tert-butyl 1H-pyrrole-3-carboxylate
Overview
Description
Tert-butyl 1H-pyrrole-3-carboxylate is an organic compound that belongs to the class of pyrroles, which are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This compound is often used as a building block in organic synthesis due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 1H-pyrrole-3-carboxylate can be synthesized through various methods. One common approach involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . Another method includes the use of tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate in the preparation of tert-butyl 3-aryl-2,3-dihydro-1H-pyrrole-1-carboxylate .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can yield different hydrogenated products.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to various substituted pyrrole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-3-carboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized pyrroles.
Scientific Research Applications
Tert-butyl 1H-pyrrole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly in designing molecules with therapeutic potential.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 1H-pyrrole-3-carboxylate involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with biological molecules, influencing their function and activity. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate
- Tert-butyl 3-aryl-2,3-dihydro-1H-pyrrole-1-carboxylate
Uniqueness
Tert-butyl 1H-pyrrole-3-carboxylate is unique due to its specific structural features, which confer distinct reactivity and stability. Compared to similar compounds, it offers advantages in certain synthetic applications and research contexts, making it a valuable compound in various fields.
Properties
IUPAC Name |
tert-butyl 1H-pyrrole-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-9(2,3)12-8(11)7-4-5-10-6-7/h4-6,10H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSQXBOPBINCMTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CNC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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